3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde
Description
3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde is a fluorinated aromatic aldehyde with a thiophene-methyl bridge. This compound belongs to the class of 5-membered heterocyclic derivatives, specifically thiophene-containing benzaldehydes, which are of significant interest in medicinal chemistry and materials science due to their electronic and steric properties .
The compound’s synthesis likely involves cross-coupling or alkylation reactions, as evidenced by patented processes for structurally related molecules like canagliflozin intermediates . Its commercial availability in milligram quantities (e.g., 25–100 mg) suggests specialized applications in drug discovery or organic electronics .
Properties
IUPAC Name |
3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FOS/c1-13-2-3-14(12-21)10-16(13)11-18-8-9-19(22-18)15-4-6-17(20)7-5-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPGTJFSCIMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzoic acid.
Reduction: 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde exhibit significant anticancer properties. The incorporation of fluorinated phenyl groups has been linked to enhanced potency against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structure allows for interaction with microbial membranes, leading to disruption and cell death. Preliminary studies suggest that it may be effective against both gram-positive and gram-negative bacteria.
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene unit contributes to charge transport properties, making it a candidate for use in electronic devices.
Polymer Chemistry
In polymer synthesis, this compound can serve as a monomer or a cross-linking agent. Its ability to form stable bonds with other polymer chains can enhance the mechanical properties of the resultant materials.
Data Tables
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of compounds related to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potential for further development as anticancer agents.
Case Study 2: Organic Photovoltaics
Research conducted at a leading university explored the use of this compound in organic photovoltaic cells. The findings demonstrated that devices incorporating this compound showed improved power conversion efficiencies compared to traditional materials, highlighting its potential in renewable energy applications.
Mechanism of Action
The mechanism of action of 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde, highlighting structural variations, physicochemical properties, and applications:
Structural and Functional Differences
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound confers greater electronegativity compared to non-fluorinated analogs (e.g., 4-(5-Nitrofuran-2-yl)benzaldehyde), enhancing stability against oxidative degradation .
- Solubility: Unlike canagliflozin, which is poorly soluble in water but soluble in methanol/DMSO , the target compound’s benzaldehyde group likely reduces aqueous solubility but improves miscibility in polar aprotic solvents.
- Synthetic Utility : The aldehyde group enables Schiff base formation, contrasting with methyl ester or carboxylic acid derivatives (e.g., Methyl 4-(4-formylphenyl)thiophene-2-carboxylate), which require hydrolysis for further reactivity .
Stability and Reactivity Insights
- Thermal Stability : Fluorinated thiophene derivatives generally exhibit higher melting points (e.g., canagliflozin melts at 95–105°C ), suggesting comparable thermal resilience for the target compound.
- Degradation Pathways : Stress studies on canagliflozin reveal susceptibility to hydrolysis at the glycosidic bond , whereas the target compound’s aldehyde may degrade via oxidation or photolytic cleavage.
Computational and Experimental Validation
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for modeling the electronic structure of fluorinated thiophenes, as demonstrated in thermochemical studies .
- Crystallography : Software suites like SHELX and WinGX enable precise determination of molecular geometry for analogs, ensuring accurate comparisons of bond lengths and angles .
Biological Activity
3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde, a compound with the CAS number 1030825-21-8, has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse sources.
The compound is synthesized through a multi-step process involving the reaction of 5-(4-fluorophenyl)thiophene derivatives with various aldehydes. The synthesis typically employs reagents such as n-butyllithium and solvents like toluene and tetrahydrofuran. The resulting product is characterized by its molecular formula and a molecular weight of approximately 444.52 g/mol .
Biological Activity
1. Anticancer Potential
Recent studies have highlighted the anticancer potential of thiosemicarbazone derivatives, which share structural similarities with this compound. For instance, compounds containing thiophene moieties have been shown to induce apoptosis in cancer cell lines. In a study evaluating thiosemicarbazones, compounds with similar substituents exhibited significant cytotoxicity against K562 leukemia cells, suggesting that the presence of the fluorophenyl and thiophene groups may enhance biological activity .
2. Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis. In related studies, derivatives featuring the 4-fluorophenyl group demonstrated enhanced inhibition of tyrosinase activity compared to their non-fluorinated counterparts. This inhibition is vital for developing treatments for hyperpigmentation disorders .
3. Antimicrobial Activity
Compounds structurally related to this compound have shown promising antimicrobial properties. For example, thiosemicarbazone derivatives were evaluated for their ability to inhibit bacterial growth and displayed significant activity against various pathogens . The presence of the thiophene ring is believed to contribute to this antimicrobial effect.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by altering mitochondrial permeability and depleting cellular thiol levels .
- Enzyme Inhibition : The fluorinated phenyl group enhances binding affinity to tyrosinase, leading to reduced melanin production .
- Antimicrobial Effects : The structural features allow for interactions with bacterial cell membranes or essential metabolic pathways, inhibiting growth .
Case Study 1: Anticancer Efficacy
A study involving the synthesis of thiosemicarbazone analogs demonstrated that certain derivatives led to a significant decrease in viability in K562 cells at low concentrations (around 10 µM). This suggests that modifications similar to those found in this compound could yield potent anticancer agents .
Case Study 2: Tyrosinase Inhibition
In vitro assays revealed that analogs of this compound exhibited tyrosinase inhibition rates up to 220 times more effective than kojic acid, indicating strong potential for cosmetic applications targeting skin pigmentation disorders .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step reactions, including Suzuki coupling for fluorophenyl-thiophene linkage and aldehyde functionalization. Common challenges include low yields due to steric hindrance from the methylbenzaldehyde group and side reactions during thiophene methylation.
- Methodological Solutions :
Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions to enhance fluorophenyl-thiophene bond formation .
Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF/THF mixtures) to reduce side products .
Purify intermediates via column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the aldehyde derivative .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.32–7.45 ppm, aldehyde proton at ~9.9 ppm) .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., calculated for C19H15FOS: [M]+ at m/z 310.1) .
- HPLC-PDA : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the aldehyde group in this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for derivatization .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?
- Answer :
Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the thiophene-methyl group) causing signal splitting .
2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating proton-proton couplings and spatial proximities .
X-ray Crystallography : Resolve ambiguities by determining the crystal structure of stable derivatives (e.g., oxime or hydrazone analogs) .
Q. What experimental frameworks are recommended for studying this compound’s environmental fate and biodegradation?
- Answer :
- OECD Guidelines 301/302 : Perform aerobic biodegradation tests in activated sludge to measure half-life (t1/2) and identify metabolites .
- LC-QTOF-MS : Analyze degradation products (e.g., oxidized thiophene rings or defluorinated intermediates) .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) using software like EPI Suite .
Methodological Design Considerations
Q. How to design a study investigating the biological activity of this compound against enzyme targets (e.g., kinases)?
- Answer :
Enzyme Assays : Use fluorescence-based assays (e.g., ATPase activity inhibition) with recombinant kinases (e.g., EGFR or MAPK) .
Docking Studies : Perform molecular docking (AutoDock Vina) to identify binding poses in kinase active sites .
SAR Analysis : Synthesize analogs (e.g., replacing the fluorophenyl with chlorophenyl) to correlate structural features with IC50 values .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility in biological studies?
- Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use response surface methodology to optimize critical parameters (e.g., catalyst loading, stoichiometry) .
- Stability Studies : Store batches under argon at −20°C and pre-test them via TLC before biological use .
Data Interpretation and Conflict Resolution
Q. How to reconcile discrepancies between in vitro bioactivity and computational predictions for this compound?
- Answer :
Rescreen Under Physiological Conditions : Test activity in cell-based assays (e.g., MTT) with serum-containing media to account for protein binding .
Metabolite Profiling : Identify active metabolites via hepatocyte incubation and LC-MS/MS .
Adjust Computational Models : Incorporate solvation-free energy corrections and membrane permeability (LogP) in docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
